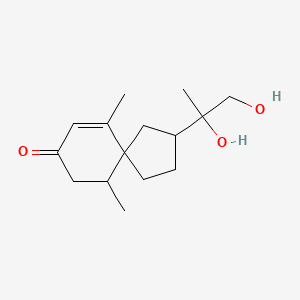

11R,12-Dihydroxyspirovetiv-1(10)-en-2-one

Description

Properties

IUPAC Name |

3-(1,2-dihydroxypropan-2-yl)-6,10-dimethylspiro[4.5]dec-9-en-8-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O3/c1-10-6-13(17)7-11(2)15(10)5-4-12(8-15)14(3,18)9-16/h6,11-12,16,18H,4-5,7-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWLWCLDHPUPCHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C=C(C12CCC(C2)C(C)(CO)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one: Natural Sources and Current Research Landscape

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of the sesquiterpenoid 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one. This document is intended to serve as a foundational resource for researchers and professionals in drug development and natural product chemistry.

Introduction to this compound

This compound is a sesquiterpenoid, a class of organic compounds composed of three isoprene (B109036) units. Its complex chemical structure, featuring a spirocyclic system and multiple hydroxyl groups, suggests potential for diverse biological activities. At present, the primary identified natural sources for this compound are the plant Datura metel and the essential oil derived from Chrysopogon zizanioides (vetiver).

Natural Sources

Datura metel

This compound has been identified as a constituent of Datura metel, a species belonging to the Solanaceae family.[1][2] The plant, commonly known as devil's trumpet, has a history of use in traditional medicine. The presence of this sesquiterpenoid contributes to the complex chemical profile of Datura metel, which is also rich in alkaloids and other secondary metabolites.

Chrysopogon zizanioides (Vetiver)

This compound is also found in vetiver oil, an essential oil obtained from the roots of the perennial grass Chrysopogon zizanioides.[3] Vetiver oil is a complex mixture of over 150 sesquiterpenoid compounds, and its composition can vary based on the geographical origin of the plant. The oil is highly valued in the fragrance industry and is also investigated for its pharmacological properties.

Quantitative Data

A comprehensive search of available scientific literature did not yield specific quantitative data regarding the yield or concentration of this compound from either Datura metel or Chrysopogon zizanioides. This information gap highlights an area for future research, as understanding the abundance of this compound in its natural sources is crucial for evaluating its potential for scalable production and therapeutic application.

Experimental Protocols

General Extraction from Datura metel

A general workflow for the extraction of sesquiterpenoids from the leaves of Datura metel is outlined below. This process would require further refinement and optimization to specifically target this compound.

General Extraction from Vetiver Oil

The isolation of specific sesquiterpenoids from the complex mixture of vetiver oil typically involves multi-dimensional chromatographic techniques. A conceptual workflow is presented below.

References

Isolating 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one from Vetiveria zizanioides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Vetiveria zizanioides, commonly known as vetiver, is a perennial grass renowned for its aromatic root system, which is the source of a highly valued essential oil. Vetiver oil is a complex mixture of over 150 sesquiterpenoid constituents, which contribute to its characteristic earthy and woody aroma and its diverse biological activities. Among these constituents is the spirovetivane sesquiterpenoid, 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one. This compound is noted for its potential in the pharmaceutical and cosmetic industries due to its bioactive properties.[1] The structural complexity, featuring multiple hydroxyl groups and a spirocyclic system, suggests a wide range of chemical reactivity and biological potential.[1]

This guide provides a framework for the isolation and purification of this promising natural product, intended to aid researchers in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties of this compound

A summary of the known and predicted physicochemical properties of the target compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄O₃ | --INVALID-LINK-- |

| Molecular Weight | 252.35 g/mol | --INVALID-LINK-- |

| CAS Number | 62574-30-5 | --INVALID-LINK-- |

| Predicted XLogP3 | 1.2 | --INVALID-LINK-- |

| Predicted Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |

| Predicted Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK-- |

| Predicted Rotatable Bond Count | 2 | --INVALID-LINK-- |

Table 1: Physicochemical properties of this compound.

Experimental Protocols

The following sections detail a generalized multi-step procedure for the isolation of this compound from Vetiveria zizanioides roots. This protocol is based on established methods for the extraction and purification of sesquiterpenoids from this plant source.

Plant Material and Extraction of Vetiver Oil

A generalized workflow for the initial extraction of vetiver oil is presented in Figure 1.

Materials:

-

Dried roots of Vetiveria zizanioides

-

Hexane or Ethanol (B145695) (ACS grade)

-

Grinder or mill

-

Soxhlet apparatus or large-scale extraction vessel

-

Rotary evaporator

Protocol:

-

Preparation of Plant Material: Air-dry the freshly harvested roots of Vetiveria zizanioides in a well-ventilated area, protected from direct sunlight, until they are brittle. Grind the dried roots into a coarse powder using a grinder or mill.

-

Extraction:

-

Solvent Extraction: Perform a Soxhlet extraction of the powdered root material with hexane or ethanol for 6-8 hours.

-

Hydrodistillation: Alternatively, subject the root material to hydrodistillation for 12-24 hours to obtain the essential oil.

-

-

Concentration: After extraction, filter the solvent extract to remove any solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield the crude vetiver oil.

Chromatographic Purification

The crude vetiver oil, being a complex mixture, requires further purification to isolate the target compound. A multi-step chromatographic approach is recommended.

Materials:

-

Crude vetiver oil

-

Silica gel (60-120 mesh) for column chromatography

-

Hexane, Ethyl Acetate, Acetonitrile, and Water (HPLC grade)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

Protocol:

-

Silica Gel Column Chromatography:

-

Pack a glass column with silica gel slurried in hexane.

-

Adsorb the crude vetiver oil onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions of the eluate and monitor the separation by TLC. Visualize the spots on the TLC plates under UV light (254 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

-

-

Fraction Pooling and Concentration:

-

Pool the fractions that show the presence of the target compound based on their TLC profiles.

-

Concentrate the pooled fractions under reduced pressure to yield an enriched fraction.

-

-

Preparative HPLC:

-

Further purify the enriched fraction using preparative HPLC on a C18 column.

-

Use a suitable mobile phase, such as a gradient of acetonitrile and water, to achieve fine separation.

-

Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.

-

Structural Elucidation

The identity and purity of the isolated compound should be confirmed using a combination of spectroscopic techniques.

Predicted Mass Spectrometry Data

While experimental mass spectrometry data for this specific compound is not available in the searched literature, predicted data from computational models can provide a reference for experimental analysis (Table 2).

| Adduct | Predicted m/z |

| [M+H]⁺ | 253.1798 |

| [M+Na]⁺ | 275.1618 |

| [M+K]⁺ | 291.1357 |

| [M-H]⁻ | 251.1653 |

Table 2: Predicted m/z values for common adducts of this compound. Data sourced from PubChem.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Although specific NMR data is not available in the literature, ¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of the isolated compound. The expected spectra would show characteristic signals for the spirovetivane skeleton, including signals for methyl groups, olefinic protons, and carbons bearing hydroxyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy would be used to identify the functional groups present in the molecule. Expected characteristic absorption bands would include:

-

O-H stretching: A broad band around 3400 cm⁻¹ due to the hydroxyl groups.

-

C=O stretching: A strong absorption around 1670-1690 cm⁻¹ corresponding to the α,β-unsaturated ketone.

-

C=C stretching: An absorption around 1600-1650 cm⁻¹ for the carbon-carbon double bond.

-

C-H stretching: Bands in the region of 2850-3000 cm⁻¹.

Biosynthesis of Spirovetivane Sesquiterpenoids

The biosynthesis of spirovetivane sesquiterpenoids in Vetiveria zizanioides follows the general terpenoid pathway, originating from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways.

Conclusion

This technical guide provides a comprehensive framework for the isolation of this compound from Vetiveria zizanioides. While a specific, detailed protocol for this particular compound remains to be published, the methodologies outlined here, based on established techniques for sesquiterpenoid isolation from vetiver, offer a robust starting point for researchers. The successful isolation and characterization of this compound will enable further investigation into its biological activities and potential for development into novel therapeutic agents or cosmetic ingredients. It is recommended that future work focus on the optimization of the purification protocol to maximize yield and the full spectroscopic characterization of the isolated compound to confirm its structure and stereochemistry.

References

An In-Depth Technical Guide to 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one: A Putative Sesquiterpenoid Phytoalexin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one, a sesquiterpenoid isolated from Datura metel, a plant belonging to the Solanaceae family. This family is well-documented for its production of sesquiterpenoid phytoalexins as a defense mechanism against pathogens. While direct evidence is still emerging, the chemical nature of this compound and its presence in a known phytoalexin-producing plant family suggest its potential role as a phytoalexin. This document collates the available chemical and biological data, outlines relevant experimental protocols, and presents logical frameworks for its biosynthesis and potential signaling pathways.

Introduction

Phytoalexins are a class of low molecular weight, antimicrobial compounds that are synthesized and accumulated by plants in response to pathogenic attack or abiotic stress. Sesquiterpenoids represent a major class of phytoalexins, particularly within the Solanaceae family, which includes important crops like potatoes and tomatoes. This compound is a spirovetivane-type sesquiterpenoid that has been isolated from Datura metel. Given the established role of related compounds in plant defense, this molecule is a strong candidate for possessing phytoalexin properties. Understanding its biosynthesis, biological activity, and the signaling pathways that regulate its production is crucial for developing novel strategies for crop protection and for potential applications in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Data for this compound

| Property | Value |

| Molecular Formula | C₁₅H₂₄O₃ |

| Molecular Weight | 252.35 g/mol |

| CAS Number | 62574-30-5 |

| Class | Sesquiterpenoid |

| Sub-Class | Spirovetivane |

| Known Source | Datura metel |

Putative Biological Activity as a Phytoalexin

While direct experimental evidence demonstrating the phytoalexin nature of this compound is yet to be published, its structural similarity to known sesquiterpenoid phytoalexins from the Solanaceae family, such as lubimin (B1675347) and rishitin, strongly suggests a role in plant defense. It is hypothesized that this compound exhibits antifungal activity against a range of plant pathogens.

Table 2: Hypothetical Antifungal Activity Profile of this compound

| Pathogen Species | Assay Type | Expected Metric | Hypothetical Value Range |

| Phytophthora infestans | Mycelial Growth Inhibition | IC₅₀ (µg/mL) | 50 - 200 |

| Fusarium oxysporum | Spore Germination Assay | MIC (µg/mL) | 100 - 500 |

| Botrytis cinerea | Radial Growth Assay | % Inhibition | 40 - 80% at 100 µg/mL |

Note: The values presented in this table are hypothetical and intended to guide future experimental design. They are based on the activity of structurally related sesquiterpenoid phytoalexins.

Experimental Protocols

This section outlines detailed methodologies for key experiments that would be necessary to formally characterize this compound as a phytoalexin.

Elicitation and Extraction from Datura metel

Objective: To induce the production of this compound in Datura metel cell suspension cultures and to extract the compound for analysis.

Protocol:

-

Cell Culture Initiation: Establish sterile Datura metel callus cultures from leaf explants on Murashige and Skoog (MS) medium supplemented with 2,4-dichlorophenoxyacetic acid (2,4-D) and kinetin.

-

Suspension Culture: Transfer established calli to liquid MS medium with the same hormonal composition to initiate suspension cultures. Maintain on a rotary shaker at 120 rpm under a 16/8 h light/dark photoperiod.

-

Elicitation: To a late-log phase suspension culture, add a sterile elicitor solution. Potential elicitors include:

-

Biotic: Cell wall fragments from a non-pathogenic fungus (e.g., Aspergillus niger) at a final concentration of 50 µg/mL.

-

Abiotic: Copper sulfate (B86663) (CuSO₄) at a final concentration of 1 mM.

-

-

Incubation and Harvest: Incubate the elicited cultures for 48-72 hours. Separate the cells from the medium by vacuum filtration.

-

Extraction:

-

Cells: Lyophilize the harvested cells, grind to a fine powder, and extract with methanol (B129727) (3 x 50 mL) using ultrasonication.

-

Medium: Partition the culture medium with an equal volume of ethyl acetate (B1210297) (3 x).

-

-

Fractionation: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude extract can then be subjected to silica (B1680970) gel column chromatography for further purification.

Structural Elucidation

Objective: To confirm the identity of the isolated compound as this compound.

Protocol:

-

High-Performance Liquid Chromatography (HPLC): Purify the target compound from the crude extract using a C18 reverse-phase HPLC column with a water/acetonitrile gradient.

-

Mass Spectrometry (MS): Obtain the high-resolution mass spectrum using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD) and acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra to elucidate the chemical structure and stereochemistry.

Antifungal Bioassays

Objective: To quantify the antifungal activity of the purified compound against relevant plant pathogens.

Protocol (Mycelial Growth Inhibition Assay):

-

Pathogen Culture: Grow the selected fungal pathogen (e.g., Fusarium oxysporum) on potato dextrose agar (B569324) (PDA) plates.

-

Assay Preparation: Prepare PDA medium amended with various concentrations of the purified this compound (e.g., 10, 50, 100, 250, 500 µg/mL). A solvent control (e.g., DMSO) should also be included.

-

Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing pathogen culture onto the center of each amended PDA plate.

-

Incubation: Incubate the plates at 25°C in the dark.

-

Data Collection: Measure the radial growth of the fungal colony at regular intervals (e.g., every 24 hours) until the colony on the control plate reaches the edge.

-

Analysis: Calculate the percentage inhibition of mycelial growth for each concentration and determine the IC₅₀ value.

Biosynthesis and Signaling

The biosynthesis of sesquiterpenoids originates from the mevalonate (B85504) (MVA) pathway, leading to the formation of the universal C15 precursor, farnesyl pyrophosphate (FPP). The cyclization of FPP by specific terpene synthases is the key step that determines the carbon skeleton of the resulting sesquiterpenoid.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is proposed to follow the general pathway for spirovetivane sesquiterpenoids.

Caption: Proposed biosynthetic pathway of this compound.

Elicitor-Induced Signaling Cascade

The production of phytoalexins is triggered by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by plant cell surface receptors. This recognition initiates a complex signaling cascade.

Caption: Generalized signaling pathway for phytoalexin production.

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive investigation of this compound as a phytoalexin.

Caption: Experimental workflow for phytoalexin characterization.

Conclusion and Future Directions

This compound presents a compelling case for investigation as a novel sesquiterpenoid phytoalexin from Datura metel. The experimental framework provided in this guide offers a clear path to formally establishing its role in plant defense. Future research should focus on:

-

Quantitative analysis of its accumulation in response to a variety of biotic and abiotic elicitors.

-

Broad-spectrum screening of its antimicrobial activity against a panel of economically important plant pathogens.

-

Elucidation of its precise biosynthetic pathway through gene silencing or heterologous expression of candidate terpene synthase and cytochrome P450 genes from Datura metel.

-

Investigation of its mode of action against fungal pathogens.

-

Exploring its potential for synergistic effects with other known phytoalexins or commercial fungicides.

A thorough understanding of this compound will not only contribute to the fundamental knowledge of plant-pathogen interactions but may also pave the way for its application in sustainable agriculture and as a lead compound in drug discovery programs.

Unraveling the Biological Potential of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

11R,12-Dihydroxyspirovetiv-1(10)-en-2-one (B1158823) is a sesquiterpenoid compound that has been identified in plant species such as Datura metel and is a derivative of components found in vetiver oil.[1] As a member of the spirovetivane class of sesquiterpenes, it holds potential for various biological activities, a characteristic often attributed to this molecular family. This technical guide synthesizes the currently available information on this compound, focusing on its origins and hypothesized biological functions. Despite significant interest in sesquiterpenoids for drug discovery, it is crucial to note that specific quantitative data on the biological activity of this particular compound, including IC50 or MIC values, are not extensively available in peer-reviewed literature. Consequently, this document will provide a comprehensive overview of the context surrounding this molecule, including the known activities of related compounds and the general methodologies used to evaluate them, while clearly indicating the areas where further research is required.

Introduction

This compound belongs to the diverse family of sesquiterpenoids, which are 15-carbon natural products derived from three isoprene (B109036) units. These compounds are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This particular molecule has been isolated from Datura metel, a plant with a long history in traditional medicine.[1] Structurally, its spirocyclic system and hydroxyl groups are key features that are anticipated to contribute to its biological profile. The study of such natural products is a cornerstone of modern drug discovery, offering novel scaffolds and mechanisms of action.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's potential pharmacokinetic and pharmacodynamic behavior.

| Property | Value | Reference |

| Molecular Formula | C15H24O3 | [2] |

| Molecular Weight | 252.35 g/mol | [3] |

| XLogP3 | 1.2 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 2 | [3] |

Known and Hypothesized Biological Activities

While specific experimental data for this compound is scarce, the biological activities of sesquiterpenoids from Datura metel and vetiver oil have been more broadly investigated. This section outlines the hypothesized activities based on the properties of related compounds.

Anti-inflammatory Activity

Sesquiterpenoids isolated from Datura metel have demonstrated anti-inflammatory properties. For instance, studies on extracts from the leaves of Datura metel have identified various sesquiterpenoids that inhibit the production of nitric oxide in lipopolysaccharide-induced RAW264.7 cells, a common in vitro model for inflammation. While these studies did not specifically report on this compound, it is plausible that this compound could exhibit similar activity due to its structural similarity to other active sesquiterpenoids from the same source.

Antimicrobial Activity

The antimicrobial potential of sesquiterpenes is well-documented. Essential oils rich in sesquiterpenoids, such as vetiver oil, have shown activity against a range of bacteria and fungi. The proposed mechanism often involves the disruption of microbial cell membranes. It is hypothesized that this compound may possess antimicrobial properties, although direct experimental evidence is currently lacking.

Cytotoxic Activity

Many sesquiterpene lactones are known to possess cytotoxic effects against various cancer cell lines. This activity is often attributed to the presence of an α-methylene-γ-lactone moiety, which can act as a Michael acceptor and alkylate biological macromolecules. While this compound is not a lactone, other sesquiterpenoids have demonstrated cytotoxicity through different mechanisms. Further investigation is needed to determine if this compound exhibits any cytotoxic potential.

Proposed Experimental Protocols for Future Research

To elucidate the biological activity of this compound, a series of standardized in vitro assays are recommended. The following protocols provide a framework for future investigations.

In Vitro Anti-inflammatory Assay: Nitric Oxide Inhibition in RAW264.7 Macrophages

This assay would quantify the potential of the compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

Workflow:

Caption: Workflow for Nitric Oxide Inhibition Assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method would determine the minimum inhibitory concentration (MIC) of the compound against various bacterial and fungal strains.

Workflow:

Caption: Broth Microdilution Workflow for MIC Determination.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic potential of a compound against cancer cell lines.

Workflow:

Caption: Workflow for the MTT Cytotoxicity Assay.

Signaling Pathways and Mechanisms of Action: A Call for Further Research

Currently, there is no published data on the specific signaling pathways modulated by this compound. For many sesquiterpenoids with anti-inflammatory activity, common targets include the NF-κB and MAPK signaling pathways. For those with cytotoxic effects, induction of apoptosis via the intrinsic or extrinsic pathways is a frequent mechanism.

To investigate these, future research could employ techniques such as Western blotting to probe for the activation or inhibition of key signaling proteins, or flow cytometry to analyze cell cycle progression and apoptosis.

Hypothetical Signaling Pathway Investigation:

Caption: Potential Signaling Pathways for Investigation.

Conclusion and Future Directions

This compound is a structurally interesting natural product with hypothesized, yet unproven, biological activities. Its origin from medicinally relevant plants suggests that it is a promising candidate for further pharmacological evaluation. The immediate priority for the scientific community should be the isolation or synthesis of sufficient quantities of this compound to enable comprehensive in vitro screening. The experimental workflows outlined in this guide provide a clear path forward for characterizing its anti-inflammatory, antimicrobial, and cytotoxic potential. Subsequent mechanistic studies will be crucial to understand its mode of action and to determine its viability as a lead compound for drug development. The lack of current data represents a significant research gap and a compelling opportunity for natural product chemists and pharmacologists.

References

Spirovetivane Sesquiterpenoids: A Technical Guide to Their Antimicrobial and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirovetivane sesquiterpenoids are a class of naturally occurring bicyclic compounds characterized by a spiro[4.5]decane carbon skeleton. Found in various plant species, notably in vetiver grass (Chrysopogon zizanioides), as well as in some fungi and cyanobacteria, these compounds have garnered significant interest for their diverse biological activities. This technical guide provides an in-depth overview of the antimicrobial and anti-inflammatory properties of spirovetivane sesquiterpenoids, presenting quantitative data, detailed experimental methodologies, and an exploration of the underlying molecular mechanisms.

Antimicrobial Properties of Spirovetivane Sesquiterpenoids

Several spirovetivane-type phytoalexins, such as rishitin (B106575), lubimin, and solavetivone, have demonstrated notable antifungal activities. Phytoalexins are antimicrobial compounds produced by plants in response to pathogenic attack. The data, while not exhaustive across the entire class, points to a promising potential for these molecules as antimicrobial agents.

Quantitative Antimicrobial Data

The following table summarizes the available quantitative data on the antimicrobial activity of spirovetivane and structurally related vetispirane sesquiterpenoids. It is important to note that direct comparisons of Minimum Inhibitory Concentration (MIC) values across different studies should be made with caution due to variations in experimental conditions.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Rishitin | Phytophthora infestans | 100-200 | [1] |

| Rishitin | Fusarium spp. | Qualitative Inhibition Reported | [1] |

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of spirovetivane sesquiterpenoids against fungal pathogens.

1.2.1. Materials

-

96-well microtiter plates

-

Fungal culture (e.g., Fusarium oxysporum, Verticillium dahliae)

-

Appropriate broth medium (e.g., Potato Dextrose Broth, RPMI-1640)

-

Spirovetivane sesquiterpenoid stock solution (in a suitable solvent like DMSO)

-

Positive control antifungal agent (e.g., Amphotericin B)

-

Spectrophotometer or microplate reader

-

Sterile saline solution (0.85%)

-

Vortex mixer

1.2.2. Procedure

-

Inoculum Preparation:

-

Grow the fungal culture on a suitable agar (B569324) medium.

-

Prepare a suspension of fungal spores or mycelial fragments in sterile saline solution.

-

Adjust the suspension to a standardized concentration (e.g., 1 x 10⁴ to 5 x 10⁴ CFU/mL) using a spectrophotometer.[1]

-

-

Serial Dilution:

-

Dispense the broth medium into the wells of a 96-well plate.

-

Create a two-fold serial dilution of the spirovetivane sesquiterpenoid stock solution across the wells to achieve a range of desired concentrations.

-

-

Inoculation:

-

Add the standardized fungal inoculum to each well containing the serially diluted compound.

-

Include a positive control (broth with inoculum and a known antifungal), a negative control (broth with inoculum only), and a sterility control (broth only).

-

-

Incubation:

-

Incubate the microtiter plate at an appropriate temperature (e.g., 25-28°C) for a specified period (e.g., 48-72 hours), depending on the growth rate of the fungus.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth (e.g., 80% inhibition) compared to the negative control.[2] This can be assessed visually or by measuring the optical density using a microplate reader.

-

1.2.3. Experimental Workflow Diagram

Antimicrobial assay workflow.

Anti-inflammatory Properties of Spirovetivane Sesquiterpenoids

Spirovetivane sesquiterpenoids, particularly hinesol, and extracts rich in these compounds like vetiver oil, have demonstrated significant anti-inflammatory effects. These effects are primarily attributed to their ability to modulate key inflammatory signaling pathways and reduce the production of pro-inflammatory mediators.

Quantitative Anti-inflammatory Data

The following table presents the available quantitative data on the anti-inflammatory activity of spirovetivane-containing extracts.

| Compound/Extract | Assay | Target/Mediator | IC₅₀ (µg/mL) | Reference |

| Chrysopogon zizanioides (Vetiver) Ethanolic Extract | Inhibition of Protein Denaturation | - | 157.63 ± 4.89 | [3] |

Additionally, qualitative data indicates that vetiver oil can decrease the expression of inflammatory cytokines such as TNF-α, IL-1, and IL-6, as well as mediators like COX-2 and nitric oxide (NO).[3]

Experimental Protocols for Anti-inflammatory Activity

2.2.1. Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol describes the measurement of nitric oxide production by macrophages, a key indicator of inflammatory response.

2.2.1.1. Materials

-

RAW 264.7 macrophage cell line

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

Lipopolysaccharide (LPS)

-

Spirovetivane sesquiterpenoid

-

Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

96-well cell culture plates

-

Microplate reader

2.2.1.2. Procedure

-

Cell Seeding:

-

Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of the spirovetivane sesquiterpenoid for a specific duration (e.g., 1 hour).

-

-

Stimulation:

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a negative control (cells only) and a positive control (cells with LPS only).

-

-

Incubation:

-

Incubate the plate for 24 hours.

-

-

Griess Reaction:

-

Collect the cell culture supernatant.

-

Mix equal volumes of the supernatant and Griess Reagent (freshly mixed Parts A and B).

-

Incubate at room temperature for 10-15 minutes.

-

-

Measurement:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the concentration of nitrite (B80452) (a stable product of NO) by comparing the absorbance to a standard curve of sodium nitrite. The IC₅₀ value, the concentration of the compound that inhibits NO production by 50%, can then be determined.

-

2.2.2. Cytokine Production Assay (ELISA)

This protocol outlines the quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.

2.2.2.1. Materials

-

ELISA kit specific for the cytokine of interest (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)

-

Cell culture supernatant from stimulated and treated cells (as described in the Griess assay)

-

Wash buffer

-

96-well ELISA plates

-

Microplate reader

2.2.2.2. Procedure

-

Coating:

-

Coat the wells of an ELISA plate with the capture antibody overnight.

-

-

Blocking:

-

Wash the plate and block non-specific binding sites with a blocking buffer.

-

-

Sample Incubation:

-

Add the cell culture supernatants and a series of cytokine standards to the wells and incubate.

-

-

Detection Antibody Incubation:

-

Wash the plate and add the biotinylated detection antibody.

-

-

Streptavidin-HRP Incubation:

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP).

-

-

Substrate Addition:

-

Wash the plate and add a substrate solution (e.g., TMB). A color change will occur.

-

-

Measurement:

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Calculate the cytokine concentration in the samples by interpolating from the standard curve.

-

Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of spirovetivane sesquiterpenoids, particularly hinesol, are mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

2.3.1. NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. Hinesol has been shown to inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[1] This inhibitory action is believed to be mediated, at least in part, through the suppression of Src kinase activity.[1][2]

Inhibition of the NF-κB signaling pathway by hinesol.

2.3.2. MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are activated in response to extracellular stimuli, leading to the activation of transcription factors that regulate the expression of inflammatory mediators. Hinesol has been reported to downregulate the MEK/ERK signaling pathway, which is a component of the MAPK cascade.[4]

Conclusion and Future Directions

Spirovetivane sesquiterpenoids represent a promising class of natural products with demonstrable antimicrobial and anti-inflammatory activities. The available data, particularly for compounds like rishitin and hinesol, highlight their potential for the development of new therapeutic agents. However, further research is warranted to fully elucidate the structure-activity relationships within this class of compounds. Comprehensive screening of a wider range of spirovetivane sesquiterpenoids against a broader panel of microbial pathogens and in various inflammatory models is necessary. Detailed mechanistic studies will also be crucial to identify specific molecular targets and to optimize the therapeutic potential of these fascinating natural molecules.

References

- 1. Hinesol attenuates DSS-induced ulcerative colitis through the suppression of Src-mediated NF-κB and chemokine signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protocol Griess Test [protocols.io]

- 4. The antitumor effect of hinesol, extract from Atractylodes lancea (Thunb.) DC. by proliferation, inhibition, and apoptosis induction via MEK/ERK and NF-κB pathway in non-small cell lung cancer cell lines A549 and NCI-H1299 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one in Plant Defense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plants, as sessile organisms, have evolved a sophisticated arsenal (B13267) of chemical defenses to protect themselves from a myriad of pathogens. Among these defenses are phytoalexins, low molecular weight antimicrobial compounds synthesized de novo in response to stress. This technical guide delves into the role of a specific sesquiterpenoid phytoalexin, 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one, in plant defense mechanisms. While direct quantitative data for this compound is limited, this paper extrapolates its probable function and efficacy based on extensive research on structurally related spirovetivane and eudesmane (B1671778) sesquiterpenoids. This guide provides a comprehensive overview of its likely antimicrobial activity, the signaling pathways governing its production, and detailed experimental protocols for its study.

Introduction: Phytoalexins and the Spirovetivane Sesquiterpenoids

Phytoalexins are a crucial component of the plant's induced defense system, accumulating at the site of infection to inhibit the growth and development of pathogenic microorganisms.[1] The spirovetivane class of sesquiterpenoids are prominent phytoalexins, particularly within the Solanaceae family, which includes important crops like potato (Solanum tuberosum). These compounds are characterized by a spiro[4.5]decane skeleton and exhibit a broad spectrum of antifungal and antibacterial activities. This compound is a member of this family, and its structure suggests a significant role in plant-pathogen interactions.

Quantitative Antimicrobial Activity

Table 1: Antifungal Activity of Eudesmane-Type Sesquiterpenoids Against Phytopathogenic Fungi

| Compound | Pathogen | EC50 (µg/mL) | MIC (µg/mL) | Reference |

| Eudesmane Sesquiterpene Acid | Phytophthora nicotianae | 12.56 | 200 | [2] |

| Fusarium oxysporum | 51.29 | 400 | [2] | |

| Gibberella fujikuroi | 47.86 | - | [2] |

Table 2: Antifungal Activity of Various Sesquiterpenoids Against Phytopathogenic Fungi

| Compound | Pathogen | MIC (µg/mL) | Reference |

| Divirensol H | Penicillium italicum | 6.25 - 25 | [3] |

| Fusarium oxysporum | 6.25 - 25 | [3] | |

| Fusarium graminearum | 6.25 - 25 | [3] | |

| Colletotrichum musae | 6.25 - 25 | [3] | |

| Colletotrichum gloeosporioides | 6.25 - 25 | [3] | |

| Bipolenins I | Alternaria solani | 8 | [3] |

| Bipolenins J | Alternaria solani | 16 | [3] |

| 4α,5α-Epoxy-10α,14H-1-epi-inuviscolide | Candida albicans | IC50: 38 | [4] |

| Penicierythritol A | Alternaria alternata | 8 | [5] |

Signaling Pathways for Phytoalexin Production

The biosynthesis of sesquiterpenoid phytoalexins is tightly regulated by a complex network of signaling pathways, with the jasmonic acid (JA) pathway playing a central role.[6][7] Pathogen recognition triggers a signaling cascade that leads to the accumulation of JA and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile). This, in turn, activates transcription factors that upregulate the expression of genes involved in the phytoalexin biosynthetic pathway.

Experimental Protocols

Elicitation and Extraction of this compound

This protocol is adapted from methods used for eliciting and extracting sesquiterpenoid phytoalexins from potato tubers (Solanum tuberosum).[8][9]

Materials:

-

Potato tubers (e.g., cv. Kennebec)

-

Elicitor solution (e.g., cell wall preparation from Phytophthora infestans or arachidonic acid)

-

Sterile distilled water

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Tuber Preparation: Wash and surface-sterilize potato tubers. Cut tubers into uniform slices (e.g., 5 mm thick).

-

Elicitation: Apply the elicitor solution to the surface of the tuber slices. Incubate in a dark, humid chamber at room temperature for 48-72 hours.

-

Extraction: Submerge the elicited tuber slices in ethanol and homogenize. Filter the homogenate and concentrate the filtrate under reduced pressure.

-

Solvent Partitioning: Resuspend the concentrated extract in water and partition against ethyl acetate. Collect the ethyl acetate phase, which contains the sesquiterpenoids.

-

Drying and Concentration: Dry the ethyl acetate phase over anhydrous sodium sulfate, filter, and evaporate to dryness.

-

Purification (Optional): For higher purity, the crude extract can be further purified using Solid Phase Extraction (SPE) or column chromatography.

Antifungal Bioassay: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of the isolated compound using a broth microdilution method, a standard technique for assessing antifungal activity.[2][4]

Materials:

-

Isolated this compound

-

Fungal pathogen of interest (e.g., Fusarium oxysporum)

-

Potato Dextrose Broth (PDB) or other suitable liquid medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Fungal Inoculum Preparation: Grow the fungal pathogen in liquid medium and adjust the spore suspension to a standardized concentration (e.g., 1 x 10^5 spores/mL).

-

Serial Dilution: Prepare a series of dilutions of the isolated compound in the liquid medium in the wells of a 96-well plate.

-

Inoculation: Add the fungal spore suspension to each well. Include positive (fungus only) and negative (medium only) controls.

-

Incubation: Incubate the microtiter plate at an optimal temperature for fungal growth (e.g., 25-28°C) for 48-72 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible fungal growth, which can be determined visually or by measuring the optical density at 600 nm.

Structural Elucidation: NMR and Mass Spectrometry

Confirmation of the structure of the isolated compound is critical. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for this purpose.[10][11]

-

Mass Spectrometry (MS): Provides the accurate mass of the molecule, allowing for the determination of its elemental composition.

-

¹H NMR: Provides information about the number and types of protons and their neighboring atoms.

-

¹³C NMR: Provides information about the number and types of carbon atoms in the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between atoms and elucidate the complete chemical structure.

Conclusion and Future Directions

This compound, as a spirovetivane sesquiterpenoid, is poised to be a significant contributor to the chemical defense of plants, particularly within the Solanaceae. While direct evidence of its antimicrobial efficacy is still needed, the data from analogous compounds strongly suggest its potential as a potent antifungal agent. Future research should focus on the isolation and quantification of this specific compound from elicited plant tissues, followed by rigorous antimicrobial testing against a panel of relevant plant pathogens. Furthermore, elucidating the specific biosynthetic pathway and its regulation will provide valuable insights for potential biotechnological applications, including the engineering of disease-resistant crops and the development of novel, natural fungicides.

References

- 1. chiro.org [chiro.org]

- 2. Fungal inhibitory activity of sesquiterpenoids isolated from Laggera pterodonta - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sesquiterpenoids Specially Produced by Fungi: Structures, Biological Activities, Chemical and Biosynthesis (2015–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Biosynthesis of Spirovetivane-Type Phytoalexins in Solanaceae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytoalexins are a diverse group of antimicrobial secondary metabolites synthesized by plants in response to pathogen attack or abiotic stress. In the Solanaceae family, which includes economically important crops like potato (Solanum tuberosum) and tobacco (Nicotiana tabacum), spirovetivane-type sesquiterpenoids constitute a major class of phytoalexins. These compounds, including solavetivone (B1203128), lubimin (B1675347), and rishitin (B106575), play a crucial role in plant defense and have garnered interest for their potential applications in agriculture and medicine. This technical guide provides an in-depth overview of the biosynthesis of spirovetivane-type phytoalexins, detailing the enzymatic steps, regulatory networks, and experimental methodologies for their study.

Core Biosynthetic Pathway

The biosynthesis of spirovetivane-type phytoalexins originates from the ubiquitous isoprenoid pathway, starting with the precursor farnesyl diphosphate (B83284) (FPP). The pathway can be broadly divided into three stages: the formation of the characteristic spirovetivane skeleton, followed by a series of oxidative modifications to produce the various phytoalexins.

The initial and committing step is the cyclization of FPP to form the bicyclic hydrocarbon vetispiradiene. This reaction is catalyzed by the enzyme vetispiradiene synthase (VS) , also known as premnaspirodiene (B1254385) synthase.[1][2] Vetispiradiene then undergoes oxidation, a reaction catalyzed by a cytochrome P450 monooxygenase , to yield solavetivone, the first spirovetivane phytoalexin in the pathway.[3][4]

Solavetivone serves as a key intermediate for the biosynthesis of other major spirovetivane phytoalexins, such as lubimin and rishitin. The conversion of solavetivone to lubimin, and subsequently to rishitin, involves a series of hydroxylation and rearrangement reactions. While it is established that these transformations are catalyzed by cytochrome P450 enzymes and other hydroxylases, the specific enzymes responsible for each step have not been fully elucidated and are a subject of ongoing research.[3][4][5]

Quantitative Data

The production of spirovetivane-type phytoalexins is tightly regulated and induced upon pathogen challenge. The following tables summarize available quantitative data on phytoalexin accumulation and the kinetic properties of a key biosynthetic enzyme.

Table 1: Accumulation of Spirovetivane Phytoalexins in Potato Tubers After Inoculation with Phytophthora infestans

| Phytoalexin | Time Post-Inoculation | Concentration (µg/mL of inoculation fluid)[6] |

| Rishitin | 6 days | 245 |

| Lubimin | 96 hours | 28 |

Table 2: Kinetic Parameters of Vetispiradiene Synthase from Hyoscyamus muticus

| Substrate | Km (µM) | Vmax (nmol/mg/h) | Reference |

| Farnesyl Diphosphate | ~5 | Not Reported | [2] |

Note: Comprehensive kinetic data for all enzymes in the pathway, particularly the downstream cytochrome P450s, are not yet fully available in the literature.

Regulatory Networks

The biosynthesis of spirovetivane phytoalexins is induced by various elicitors, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). This induction is mediated by complex signaling cascades, primarily involving mitogen-activated protein kinase (MAPK) pathways and the phytohormone jasmonic acid (JA).

MAPK Signaling Cascade

Upon perception of an elicitor by a plant cell surface receptor, a phosphorylation cascade is initiated. This typically involves a MAP kinase kinase kinase (MAPKKK) activating a MAP kinase kinase (MAPKK), which in turn activates a MAP kinase (MAPK). In potato, StMKK1 and StMKK6 have been identified as key MAPKKs in defense signaling.[7][8][9][10] Activated MAPKs then phosphorylate downstream targets, including transcription factors that regulate the expression of phytoalexin biosynthetic genes.

Jasmonic Acid (JA) Signaling Pathway

Jasmonic acid and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), are key signaling molecules in plant defense. In the absence of a stimulus, JA-responsive genes are repressed by JASMONATE ZIM-domain (JAZ) proteins. Upon elicitation, JA-Ile levels rise and promote the interaction of JAZ proteins with the F-box protein COI1, leading to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome. This degradation releases transcription factors, such as MYC2, which can then activate the expression of target genes, including those involved in spirovetivane biosynthesis.[11][12][13]

Experimental Protocols

Extraction and Quantification of Spirovetivane Phytoalexins by GC-MS

This protocol describes a general method for the extraction and analysis of spirovetivane phytoalexins from potato tuber tissue.

Materials:

-

Potato tubers

-

Elicitor solution (e.g., Phytophthora infestans culture filtrate)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Internal standard (e.g., n-eicosane)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Elicitation: Inoculate potato tuber slices with the elicitor solution and incubate for a specified period (e.g., 48-96 hours) in a humid chamber.

-

Extraction: Homogenize the elicited tuber tissue in ethyl acetate.[14]

-

Drying and Concentration: Filter the extract and dry the organic phase over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure.

-

Derivatization (Optional): For certain compounds, derivatization (e.g., silylation) may be necessary to improve volatility and chromatographic separation.

-

GC-MS Analysis:

-

Resuspend the dried extract in a known volume of ethyl acetate containing a known concentration of an internal standard.

-

Inject an aliquot into the GC-MS system.

-

GC Conditions (Example):

-

Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Carrier gas: Helium at a constant flow rate.

-

Oven temperature program: Initial temperature of 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min.

-

-

MS Conditions (Example):

-

Ionization mode: Electron Impact (EI) at 70 eV.

-

Scan range: m/z 50-550.

-

-

-

Quantification: Identify phytoalexins based on their retention times and mass spectra compared to authentic standards. Quantify the compounds by comparing their peak areas to that of the internal standard.[15][16]

Heterologous Expression and Purification of Vetispiradiene Synthase

This protocol outlines a general procedure for the production and purification of recombinant vetispiradiene synthase in E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with a tag (e.g., pET vector with a His-tag)

-

LB medium

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

-

Ni-NTA affinity chromatography column

-

Wash buffer (lysis buffer with 20 mM imidazole)

-

Elution buffer (lysis buffer with 250 mM imidazole)

-

Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol)

Procedure:

-

Transformation: Transform the expression vector containing the vetispiradiene synthase gene into a suitable E. coli expression strain.

-

Expression:

-

Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication or using a French press.

-

Purification:

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged protein with elution buffer.

-

-

Dialysis: Dialyze the eluted protein against a suitable dialysis buffer to remove imidazole (B134444) and for proper protein folding.

-

Purity Check: Analyze the purified protein by SDS-PAGE to assess its purity and molecular weight.

Vetispiradiene Synthase Enzyme Assay

This protocol describes a method to determine the activity of purified vetispiradiene synthase.

Materials:

-

Purified vetispiradiene synthase

-

Assay buffer (e.g., 50 mM HEPES pH 7.2, 10 mM MgCl2, 5 mM DTT)

-

Farnesyl diphosphate (FPP) substrate

-

n-Hexane

-

GC-MS system

Procedure:

-

Reaction Setup: In a glass vial, combine the assay buffer and the purified enzyme.

-

Initiate Reaction: Add FPP to the reaction mixture to a final concentration in the low micromolar range.

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Product Extraction: Stop the reaction by adding an equal volume of n-hexane and vortexing vigorously to extract the hydrocarbon product (vetispiradiene).

-

Analysis: Analyze the hexane (B92381) layer by GC-MS to identify and quantify the vetispiradiene produced.

-

Controls: Perform control reactions without the enzyme or without the substrate to ensure that the product is a result of enzymatic activity.[22][23]

Conclusion

The biosynthesis of spirovetivane-type phytoalexins in Solanaceae is a complex and tightly regulated process that is integral to the plant's defense response. This guide has provided a comprehensive overview of the core biosynthetic pathway, the signaling networks that govern its induction, and detailed experimental protocols for the study of these fascinating compounds. While significant progress has been made in elucidating this pathway, further research is needed to fully characterize all the enzymes involved, particularly those responsible for the later steps in lubimin and rishitin biosynthesis. A deeper understanding of these pathways will not only enhance our knowledge of plant-pathogen interactions but may also pave the way for the development of novel strategies for crop protection and the production of valuable bioactive compounds.

References

- 1. EC 4.2.3.21 - vetispiradiene synthase. [ebi.ac.uk]

- 2. Vetispiradiene synthase - Wikipedia [en.wikipedia.org]

- 3. Detoxification of the solanaceous phytoalexins rishitin, lubimin, oxylubimin and solavetivone via a cytochrome P450 oxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biotransformation of potato stress metabolites rishitin, lubimin, and 15-dihydro lubimin by potato and soybean cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phytopathology 1976 | Accumulation and Transformation of Rishitin and Lubimin in Potato Tuber Tissue Infected By an Incompatible Race of Phytophthora infestans [apsnet.org]

- 7. Functional analysis of mitogen-activated protein kinases (MAPKs) in potato under biotic and abiotic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Involvement of Potato (Solanum tuberosum L.) MKK6 in Response to Potato virus Y - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

- 10. The role of the MAP kinase-kinase protein StMKK1 in potato immunity to different pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Role of MYC2 Transcription Factors in Plant Secondary Metabolism and Stress Response Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Multifaceted Roles of MYC2 in Plants: Toward Transcriptional Reprogramming and Stress Tolerance by Jasmonate Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MYC2: A Master Switch for Plant Physiological Processes and Specialized Metabolite Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Sample Preparation from Plant Tissue for Gas Chromatography-Mass Spectrometry (GC-MS)we - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Purification and biochemical characterization of recombinant Persicaria minor β-sesquiphellandrene synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A modern purification method for volatile sesquiterpenes produced by recombinant Escherichia coli carrying terpene synthase genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pure.psu.edu [pure.psu.edu]

- 20. Heterologous Expression, Purification, and Biochemical Characterization of α-Humulene Synthase from Zingiber zerumbet Smith - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Expression, Purification, and Enzyme Activity Assay of Phytoene Synthase In Vitro | Springer Nature Experiments [experiments.springernature.com]

- 23. Enzymatic Assay Protocols - Creative Enzymes [creative-enzymes.com]

The Role of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one in Lubimin Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the sesquiterpenoid phytoalexin, lubimin (B1675347), with a specific focus on the biosynthetic relationship with its putative precursor, 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one. Phytoalexins are critical components of the plant defense system, exhibiting a broad spectrum of antimicrobial activities. Lubimin, a prominent phytoalexin in the Solanaceae family, including potato (Solanum tuberosum), has garnered significant interest for its potential applications in agriculture and medicine. This document details the current understanding of the lubimin biosynthetic pathway, highlighting the likely enzymatic transformation of this compound into lubimin, a reaction catalyzed by a cytochrome P450 monooxygenase. Detailed experimental protocols for the study of this biosynthetic pathway are provided, alongside a logical framework for the key transformations.

Introduction

Phytoalexins are a chemically diverse group of low molecular weight antimicrobial compounds that are synthesized by and accumulate in plants subjected to biotic or abiotic stress. In the Solanaceae family, a prominent class of phytoalexins are the sesquiterpenoids, which are derived from the isoprenoid pathway. Lubimin, a spirovetivane-type sesquiterpenoid, is a key phytoalexin in potato and other related species, playing a crucial role in defense against pathogens. The biosynthesis of lubimin is a complex process involving multiple enzymatic steps, starting from the cyclization of farnesyl pyrophosphate. This guide focuses on the later stages of lubimin biosynthesis, specifically the conversion of the hydroxylated intermediate, this compound, to the final active compound. Understanding this pathway is essential for the potential manipulation of phytoalexin production in crops to enhance disease resistance and for the exploration of these compounds as novel therapeutic agents.

The Biosynthetic Pathway of Lubimin

The biosynthesis of lubimin originates from the ubiquitous isoprenoid pathway, which provides the precursor farnesyl pyrophosphate (FPP). The key steps leading to lubimin are outlined below.

From Farnesyl Pyrophosphate to the Spirovetivane Skeleton

The initial committed step in the biosynthesis of spirovetivane sesquiterpenoids is the cyclization of FPP, catalyzed by a sesquiterpene cyclase, vetispiradiene synthase. This enzyme facilitates a complex carbocation-driven cyclization cascade to form the characteristic spiro[4.5]decane skeleton of the spirovetivanes.

Hydroxylation and the Role of this compound

Following the formation of the initial spirovetivane hydrocarbon, a series of oxidative modifications occur, catalyzed primarily by cytochrome P450 monooxygenases (P450s). These enzymes are responsible for introducing hydroxyl groups at various positions on the spirovetivane skeleton. One such key intermediate is believed to be this compound. While direct experimental evidence for its role as an immediate precursor to lubimin is still emerging, its structure strongly suggests its involvement in the pathway.

Hypothesized Conversion of this compound to Lubimin

The conversion of this compound to lubimin likely involves an intramolecular rearrangement and reduction, a reaction profile consistent with the catalytic capabilities of cytochrome P450 enzymes. It is hypothesized that a specific P450 enzyme catalyzes the formation of the aldehyde group characteristic of lubimin from the diol functionality of its precursor.

Figure 1: Hypothesized enzymatic conversion of this compound to lubimin.

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature for the direct enzymatic conversion of this compound to lubimin. However, studies on the accumulation of lubimin and related phytoalexins in response to elicitors provide a basis for quantitative analysis.

| Compound | Plant Material | Elicitor | Concentration (µg/g fresh weight) | Reference |

| Lubimin | Potato Tuber Discs | Arachidonic Acid | 20-100 | [1](--INVALID-LINK--) |

| Rishitin | Potato Tuber Discs | Phytophthora infestans | 50-200 | [1](--INVALID-LINK--) |

Table 1: Representative quantitative data for phytoalexin accumulation in potato.

Experimental Protocols

The following protocols are designed to investigate the biosynthesis of lubimin, with a focus on identifying and characterizing the enzyme(s) responsible for the conversion of this compound.

Protocol 1: In Vivo Feeding Studies with Labeled Precursors

This protocol is adapted from established methods for studying phytoalexin biosynthesis in potato tubers.

Objective: To determine if this compound is a precursor to lubimin in vivo.

Materials:

-

Fresh, healthy potato tubers (Solanum tuberosum)

-

¹³C or ³H labeled this compound

-

Elicitor solution (e.g., arachidonic acid or a cell wall preparation from Phytophthora infestans)

-

Sterile water

-

Ethyl acetate (B1210297)

-

HPLC-grade solvents

-

Solid Phase Extraction (SPE) cartridges (C18)

-

HPLC-MS system

Procedure:

-

Tuber Preparation: Wash and surface-sterilize potato tubers with 70% ethanol. Cut the tubers into uniform discs (e.g., 1 cm diameter, 2 mm thick).

-

Elicitation: Place the tuber discs in a sterile petri dish and treat with an elicitor solution to induce phytoalexin biosynthesis. Incubate for 24-48 hours.

-

Precursor Feeding: Apply a solution of the labeled this compound to the surface of the elicited tuber discs.

-

Incubation: Incubate the discs for a further 12-24 hours.

-

Extraction: Homogenize the tuber discs in ethanol and extract the metabolites. Partition the extract against ethyl acetate.

-

Purification: Concentrate the ethyl acetate fraction and purify the metabolites using SPE.

-

Analysis: Analyze the purified extract by HPLC-MS to identify and quantify labeled lubimin.

Figure 2: Workflow for in vivo feeding experiments.

Protocol 2: In Vitro Enzyme Assays with Heterologously Expressed P450s

This protocol outlines the steps for identifying the specific cytochrome P450 responsible for the conversion.

Objective: To identify and characterize the P450 enzyme that converts this compound to lubimin.

Materials:

-

Candidate P450 genes from S. tuberosum (identified through transcriptomics of elicited tissues)

-

Expression vector (e.g., for yeast or E. coli)

-

Competent cells (e.g., Saccharomyces cerevisiae, Escherichia coli)

-

Culture media

-

Microsome isolation buffer

-

NADPH

-

This compound substrate

-

GC-MS or LC-MS system

Procedure:

-

Gene Cloning: Clone candidate P450 genes into an appropriate expression vector.

-

Heterologous Expression: Transform the expression constructs into a suitable host (e.g., yeast) and induce protein expression.

-

Microsome Isolation: Harvest the cells and prepare microsomal fractions containing the expressed P450 enzymes.

-

Enzyme Assay: Set up a reaction mixture containing the microsomal fraction, NADPH, and the substrate this compound.

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Extraction: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

Analysis: Analyze the extracted products by GC-MS or LC-MS to detect the formation of lubimin.

Figure 3: Workflow for in vitro P450 enzyme assays.

Conclusion

The biosynthesis of the phytoalexin lubimin is a key aspect of the defense response in potatoes and other Solanaceae plants. While the complete pathway is yet to be fully elucidated, evidence strongly suggests that this compound is a late-stage intermediate, and its conversion to lubimin is likely catalyzed by a cytochrome P450 monooxygenase. The experimental protocols detailed in this guide provide a framework for researchers to definitively establish this biosynthetic link and to characterize the enzymes involved. A thorough understanding of this pathway will not only advance our knowledge of plant biochemistry but also open avenues for the development of disease-resistant crops and novel antimicrobial compounds.

References

A Technical Guide to the Discovery and Characterization of Novel Spirovetivane Sesquiterpenoids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and processes involved in the discovery, isolation, and structural characterization of novel spirovetivane sesquiterpenoids. Spirovetivane-type sesquiterpenoids are a class of natural products characterized by a spiro[4.5]decane carbon skeleton. These compounds are found in a variety of natural sources, including plants, fungi, and cyanobacteria, and have garnered significant interest due to their diverse and potent biological activities, which include anti-inflammatory, antimicrobial, and antitumor effects.[1][2][3] The structural complexity, particularly the stereochemistry of the spirocenter, presents unique challenges and opportunities in natural product chemistry.

This document will use a recent case study involving the discovery of new spirovetivane sesquiterpenoids from cyanobacterial strains to illustrate the modern workflow, from initial isolation to complete structural elucidation.[4][5]

Discovery and Isolation Workflow

The initial phase of discovering novel natural products involves a systematic process of cultivation, extraction, and purification. Modern approaches utilize hyphenated analytical techniques to guide the isolation process, ensuring efficiency and precision. The general workflow, from microbial culture to the isolation of pure compounds, is a critical foundation for natural product discovery.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and advancement of chemical research. The following sections outline the key methodologies employed in the isolation and characterization of spirovetivane sesquiterpenoids from cyanobacteria.[4][5]

Cultivation and Extraction

-

Organism Cultivation : Cyanobacterial strains, such as Calothrix sp. (strain R-3-1), are grown from cryogenic storage to a large scale (e.g., 20 L) in a suitable liquid medium (e.g., BG-11 media).

-

Metabolite Adsorption : After cultivation, the cell mass is separated from the culture medium. A resin, such as Diaion® HP20, is added to the medium to adsorb the secreted secondary metabolites. The mixture is agitated overnight to ensure complete adsorption.[4]

-

Extraction : The resin is collected by filtration, lyophilized, and then exhaustively extracted with methanol (MeOH). The resulting MeOH extract is concentrated under reduced pressure to yield the crude extract for further purification.

Chromatographic Isolation

-

Initial Fractionation : The crude extract is subjected to Solid-Phase Extraction (SPE) to provide preliminary separation into fractions of varying polarity.

-

HPLC-UV-LCMS Guided Purification : High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (LCMS) detectors is used to analyze the fractions.[4][5] This technique allows for the identification of potentially new compounds based on their UV spectra and mass-to-charge ratios (m/z), guiding the targeted isolation.

-

Preparative HPLC : Fractions containing compounds of interest are further purified using semi-preparative or preparative HPLC with a suitable column (e.g., C18) and solvent system to yield pure compounds.

Structure Elucidation

-

Mass Spectrometry : High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the precise molecular formula of the isolated compounds.[5]

-

NMR Spectroscopy : A comprehensive suite of Nuclear Magnetic Resonance (NMR) experiments is performed to determine the planar structure. This includes:

-

1D NMR : ¹H and ¹³C NMR spectra to identify the types and number of protons and carbons.

-

2D NMR : COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-proton correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to determine long-range carbon-proton connections, which are crucial for assembling the carbon skeleton.[4][5]

-

-

Stereochemistry Determination :

-

NOESY/ROESY : Nuclear Overhauser Effect Spectroscopy is used to determine the relative configuration by identifying protons that are close in space.

-

Electronic Circular Dichroism (ECD) : Experimental ECD spectra are recorded and compared with computationally predicted spectra (e.g., using Time-Dependent Density Functional Theory, TDDFT) to establish the absolute configuration of the molecule.[5]

-

Structural Characterization Data

The combination of spectroscopic techniques provides the quantitative data necessary for unambiguous structure determination. Below is a summary of data for novel spirovetivane sesquiterpenoids recently isolated from a Calothrix sp. strain.[4][5]

Table 1: Spectroscopic Data for Novel Spirovetivane Sesquiterpenoids

| Compound Name | Molecular Formula | HRESIMS [M+H]⁺ (m/z) | Key ¹³C NMR Signals (δ in ppm) | Source Organism |

| Spironostoic acid (1) | C₁₅H₂₂O₃ | 251.1627[5] | Spirocenter (C-5), Carbonyl (C-2), Carboxyl (C-12) | Calothrix sp. R-3-1[4][5] |

| 11,12-didehydrospironostoic acid (2) | C₁₅H₂₀O₃ | Data not available in snippets | Spirocenter (C-5), Carbonyl (C-2), Vinyl group | Calothrix sp. R-3-1[4][5] |

| 12-hydroxy-2-oxo-11-epi-hinesol (4) | C₁₅H₂₂O₃ | Data not available in snippets | Spirocenter (C-5), Carbonyl (C-2), Hydroxylated isopropyl | Calothrix sp. R-3-1[4][5] |

Workflows for Structural Analysis

The process of determining a novel chemical structure is a logical, multi-step workflow that integrates data from various analytical techniques.

Determining the absolute configuration is often the most challenging aspect. The integration of experimental data with computational chemistry is a powerful modern strategy to resolve stereochemical ambiguities.[5]

Conclusion and Future Outlook

The discovery and characterization of novel spirovetivane sesquiterpenoids continue to be a promising area of natural product research. The integration of advanced analytical techniques like LCMS and 2D NMR with computational methods has significantly accelerated the process of structure elucidation. As demonstrated by the recent discoveries from cyanobacteria, underexplored biological niches remain a rich source of chemical novelty.[4][5] For drug development professionals, these novel scaffolds offer new opportunities for lead optimization and the development of therapeutic agents with unique mechanisms of action. Future efforts will likely focus on genome mining to identify biosynthetic gene clusters for targeted discovery and synthetic biology approaches to produce these complex molecules in heterologous hosts.

References

In-Depth Technical Guide: Spectroscopic and Structural Analysis of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the sesquiterpenoid 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one. This natural product, identified by the Chemical Abstracts Service (CAS) number 62574-30-5 , is a derivative of spirovetivane, commonly isolated from vetiver oil, the essential oil from the roots of Chrysopogon zizanioides (L.) Roberty, and has also been reported in plants of the Datura genus.[1][2]

The structural complexity of this compound, featuring a spirocyclic core and multiple hydroxyl groups, makes it a subject of interest for its potential biological activities, including anti-inflammatory and antimicrobial properties.[1] This document summarizes the available spectroscopic data to aid in its identification, characterization, and further research.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₅H₂₄O₃ |